

Introduction: Navigating the Toxicological Landscape of Quinolines with Computational Tools

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Compound of Interest

Compound Name: 6-Bromo-2-methylquinolin-4-ol

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Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, lauded for their broad spectrum of biological activities.[1] From antimalarials like chloroquine to modern kinase inhibitors, the quinoline motif is integral to numerous therapeutic agents.[2][3][4] However, this biological activity is a double-edged sword, as the same features that confer therapeutic benefit can also present toxicological hazards. The parent quinoline molecule itself is classified as a potential carcinogen and mutagen, necessitating careful evaluation of any new analogue.[5]

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these hazards. For researchers in drug development, early identification of GHS hazards—such as acute toxicity, skin sensitization, mutagenicity, or carcinogenicity—is critical. Late-stage failures due to unforeseen toxicity are a primary driver of the staggering costs and timelines associated with bringing a new drug to market.[6]

In recent years, in-silico (computational) toxicology has emerged as an indispensable tool for early-stage hazard assessment.[7][8] These methods offer a rapid, cost-effective, and ethical alternative to traditional animal testing, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement).[9] By leveraging sophisticated algorithms and vast databases of toxicological information, in-silico models can predict the potential hazards of a novel quinoline derivative before it is even synthesized.[10]

This guide, intended for researchers, toxicologists, and drug development professionals, provides a comparative overview of the leading in-silico approaches for predicting GHS hazards for quinoline compounds. We will delve into the underlying science of these models, offer a practical workflow for their application, and provide insights into interpreting their outputs with scientific rigor.

Pillars of In-Silico Toxicology: A Comparative Look at Predictive Models

The predictive power of computational toxicology stems from a variety of modeling techniques, each with unique strengths. For a robust hazard assessment, it is often necessary to integrate predictions from multiple model types.[\[11\]](#)

- (Quantitative) Structure-Activity Relationship ([Q]SAR) Models: These are statistical models that correlate a compound's structural or physicochemical properties with its biological activity or toxicity. The fundamental principle is that structurally similar molecules are likely to exhibit similar toxicological profiles.[\[12\]](#)[\[13\]](#)[\[14\]](#) For quinolines, QSAR models have been successfully developed to predict endpoints like acute toxicity.[\[1\]](#)[\[15\]](#)[\[16\]](#) These models are powerful but are limited by their "applicability domain" (AD); they are most reliable when predicting for compounds similar to those in their training set.[\[17\]](#)
- Expert Rule-Based Systems: Unlike statistical models, expert systems operate on a knowledge base of curated toxicological information.[\[18\]](#) Human experts define structural alerts, or "toxicophores"—substructures known to be associated with specific toxicities.[\[19\]](#) When a query molecule like a quinoline derivative contains one of these alerts, the system flags a potential hazard. Tools like Derek Nexus are prime examples and are widely used for predicting endpoints like mutagenicity and skin sensitization.[\[6\]](#)[\[18\]](#)
- Read-Across and Grouping: This approach formalizes the chemical similarity principle. To predict a hazard for a "target" chemical with no data, toxicological data from one or more structurally similar "source" analogues are used.[\[20\]](#)[\[21\]](#) The OECD QSAR Toolbox is a free software application specifically designed to facilitate this workflow by grouping chemicals into categories.[\[20\]](#)[\[22\]](#)

Caption: Core in-silico methodologies for GHS hazard prediction.

Comparison of Leading In-Silico Platforms

Several software platforms are available to implement these models. The choice of tool depends on the specific GHS endpoint of interest, regulatory requirements, and available resources. Below is a comparative summary of prominent tools applicable to quinoline hazard assessment.

Tool/Platform	Primary Model Type	Key GHS Endpoints Covered	Strengths & Notes for Quinolines	Accessibility
Derek Nexus (Lhasa Limited)	Expert Rule-Based	Mutagenicity, Carcinogenicity, Skin Sensitization, Reproductive Toxicity, Organ Toxicity.[18]	High transparency with detailed reasoning and references for each alert.[18] Widely accepted in regulatory submissions (e.g., ICH M7 for mutagenicity). [23] Low sensitivity for some quinoline analogues has been noted in specific mutagenicity studies, highlighting the need for complementary models.[24]	Commercial
VEGA HUB (Mario Negri Institute)	QSAR / Read-Across	Mutagenicity, Carcinogenicity, Skin Sensitization, Acute Toxicity, Endocrine Disruption.[25]	Provides multiple models for the same endpoint. A key feature is the Applicability Domain Index (ADI), which assesses the reliability of each prediction.[17]	Free and Open Source

			[26] Freely available, making it highly accessible.	
OECD QSAR Toolbox	Grouping and Read-Across	Covers a vast range of human health and ecotoxicity endpoints. [20] [22]	A framework rather than a push-button tool, it allows for a transparent and documented workflow for filling data gaps. [20] Essential for building a read-across case for regulatory purposes. Can be used to predict skin sensitization potential. [21]	Free
EPA CompTox Chemicals Dashboard	Data Aggregator	Not a prediction tool itself, but a massive database of chemistry, exposure, and toxicity data. [27]	An invaluable resource for finding existing experimental data on quinoline analogues, which can be used for read-across or model validation.	Free
Lazar (In Silico Toxicology)	QSAR	Carcinogenicity, Mutagenicity, Maximum Recommended Daily Dose. [28] [29]	Known for its high accuracy in mutagenicity and carcinogenicity predictions based on	Free (Web Service)

published
validation
studies.[\[29\]](#)

Experimental Protocol: A Step-by-Step Workflow for GHS Hazard Prediction of a Novel Quinoline Compound

This section outlines a practical, integrated workflow for assessing the GHS hazards of a hypothetical novel quinoline derivative. Best practice, particularly under regulatory guidelines like ICH M7, mandates the use of two complementary in-silico methods (one expert rule-based, one statistical) for critical endpoints like mutagenicity.[\[9\]](#)

Objective: To generate a preliminary GHS hazard profile for "Quinol-X" to inform early-stage development decisions.

Required Tools:

- Chemical drawing software (e.g., ChemDraw)
- Derek Nexus (for expert rule-based assessment)
- VEGA HUB (for statistical QSAR and reliability assessment)
- OECD QSAR Toolbox (for read-across on specific endpoints)

Step 1: Chemical Structure Preparation

- Draw the Structure: Accurately draw the 2D structure of "Quinol-X" in a chemical drawing program.
- Generate SMILES String: Convert the structure into its canonical SMILES (Simplified Molecular Input Line Entry System) format. This text-based representation is the standard input for most in-silico tools.

- Causality: The SMILES string is a universally recognized, unambiguous representation of a chemical structure, ensuring that the predictive models are analyzing the correct molecule.

Step 2: Mutagenicity Assessment (ICH M7 Approach)

- Expert System Prediction (Derek Nexus):
 - Input the SMILES string of "Quinol-X" into Derek Nexus.
 - Run the prediction for bacterial mutagenicity.
 - Analyze the Output: The result will be a qualitative prediction (e.g., "Plausible," "Probable," or "Inactive").[\[18\]](#) Critically, review the reasoning provided. If an alert is fired, Derek will identify the toxicophore within your molecule and provide references to the underlying data.[\[18\]](#)
- Statistical QSAR Prediction (VEGA HUB):
 - Input the SMILES string into the VEGA application.
 - Select the "Mutagenicity (Ames test)" endpoint. Choose a consensus model, such as the "VEGA Ames Consensus Model," which integrates the results of multiple QSAR models.
 - Analyze the Output: The prediction will be "Mutagenic" or "Non-Mutagenic." Crucially, examine the Applicability Domain Index (ADI). An ADI close to 1 indicates high confidence, as it means "Quinol-X" is similar to well-predicted compounds in the model's training set. [\[17\]](#) Review the "Similar Compounds" report to understand which molecules are driving the prediction.
- Conclude on Mutagenicity:
 - Case A (Concordant): Both models predict positive, or both predict negative. This provides a high-confidence conclusion.
 - Case B (Discordant): One model is positive, the other is negative. This requires expert review. Examine the reasoning in Derek and the ADI in VEGA. The alert in Derek might be

for a novel chemical class not well-represented in VEGA's training set, or the VEGA prediction might be unreliable (low ADI). This flags the compound for higher scrutiny.

Step 3: Carcinogenicity Assessment

- Run Predictions: Use both knowledge-based (Derek Nexus) and statistical (e.g., Lazar, VEGA) models for carcinogenicity.[\[30\]](#)
- Interpret with Caution: Carcinogenicity is a highly complex endpoint involving multiple mechanisms. In-silico models for this endpoint generally have lower predictive accuracy than for mutagenicity.[\[30\]](#) A positive finding, especially if supported by a plausible mutagenicity concern, is a significant red flag.

Step 4: Acute Oral Toxicity Prediction

- Use QSTR Models (VEGA HUB):
 - Select an acute oral toxicity model in VEGA (e.g., predicting LD50).
 - The model will provide a predicted LD50 value (e.g., in mg/kg).
 - Translate to GHS Category: Based on the predicted LD50, assign a GHS Acute Toxicity Category.[\[1\]](#) For instance, a predicted LD50 between 300 and 2000 mg/kg would correspond to GHS Category 4.
 - Again, check the ADI for prediction reliability. Studies on quinoline derivatives have shown good consistency between QSTR model predictions and experimental results.[\[1\]](#)[\[15\]](#)[\[16\]](#)

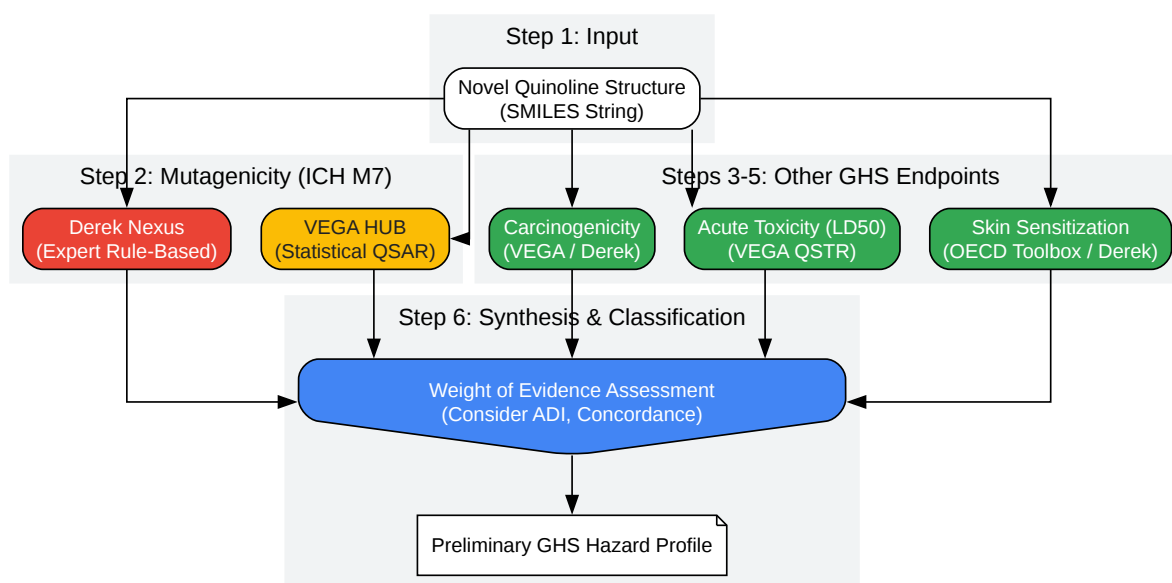
Step 5: Skin Sensitization Assessment

- Utilize Mechanistic Alerts (OECD Toolbox / Derek Nexus):
 - Skin sensitization is an allergic reaction initiated by the binding of a chemical to skin proteins. In-silico models often predict this by identifying "protein binding alerts."[\[21\]](#)[\[31\]](#)
 - Use the "Protein binding alerts for skin sensitization by OASIS" profiler within the OECD QSAR Toolbox.[\[21\]](#)

- Run the skin sensitization endpoint in Derek Nexus, which contains alerts based on mechanistic understanding.[32]
- A positive alert in these systems suggests a potential for skin sensitization.

Step 6: Synthesize and Report

- Summarize Findings: Consolidate all predictions into a single hazard table.
- Assign Confidence Levels: For each prediction, note the concordance between models and the reliability metrics (e.g., ADI).
- Provide a Final GHS Profile: Based on the weight of evidence, propose a preliminary GHS classification for "Quinol-X." This profile is a critical decision-making tool for project teams.



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Caption: Integrated workflow for in-silico GHS hazard prediction of a novel quinoline.

Conclusion: From Prediction to Prudent Development

In-silico toxicology is not a crystal ball, but a powerful scientific instrument for navigating chemical safety. For quinoline compounds, where the potential for toxicity is well-established, these computational tools are not just advantageous—they are essential. By integrating predictions from complementary models like expert rule-based systems and statistical QSARs, researchers can build a robust, evidence-based hazard profile early in the discovery pipeline. This enables a "safety-by-design" approach, where potential liabilities are identified and mitigated proactively, saving immense resources and adhering to ethical principles of animal welfare. As models continue to improve and their regulatory acceptance grows, the reliance on computational toxicology will only deepen, making it a core competency for the next generation of drug development professionals.

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